Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349775
InChI: InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H
SMILES:
Molecular Formula: C19H19ClN2O4
Molecular Weight: 374.8 g/mol

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride

CAS No.:

Cat. No.: VC20349775

Molecular Formula: C19H19ClN2O4

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride -

Specification

Molecular Formula C19H19ClN2O4
Molecular Weight 374.8 g/mol
IUPAC Name ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H
Standard InChI Key ZMHKWNAMOOTOSM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of three distinct functional groups:

  • Ethyl ester group: Positioned at the terminal end, this group enhances solubility in organic solvents and influences metabolic stability.

  • 4-Aminophenyl moiety: The aromatic ring with a primary amine group facilitates hydrogen bonding and participation in electrophilic substitution reactions .

  • Phthalimide unit: A planar, bicyclic structure with two ketone groups, contributing to hydrophobic interactions and serving as a common pharmacophore in drug design .

The hydrochloride salt form improves aqueous solubility, critical for biological assays . The chiral center at the second carbon of the propanoate chain confers stereoselectivity, with the (S)-enantiomer being the predominant form studied .

Key Structural Data

PropertyValue
Molecular formulaC19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4}
Molecular weight374.82 g/mol
Melting point102–103 °C
Density1.331 g/cm³ (predicted)
Refractive index1.637
InChI keyRYROTMZMTMCWEP-INIZCTEOSA-N

The InChI key confirms the compound’s unique stereochemical configuration, critical for its interaction with biological targets .

Synthesis and Industrial Production

Stepwise Synthesis

  • Esterification: Reacting 3-(4-nitrophenyl)propanoic acid with ethanol under acidic conditions yields the ethyl ester. Catalysts like sulfuric acid are typically employed.

  • Nucleophilic substitution: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, forming 3-(4-aminophenyl)propanoate.

  • Phthalimide conjugation: The amine reacts with phthalic anhydride in refluxing toluene, forming the isoindole-1,3-dione ring .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Industrial Considerations

  • Batch vs. continuous flow: Batch processes dominate due to scalability, though continuous flow systems improve yield for intermediates.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as required for pharmaceutical intermediates .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound demonstrates remarkable stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments. Key reactions include:

  • Ester hydrolysis: In aqueous NaOH, the ethyl ester cleaves to form the carboxylic acid.

  • Amine acylation: The primary amine reacts with acetyl chloride to form an acetamide derivative .

  • Phthalimide ring-opening: Under reductive conditions (e.g., hydrazine), the isoindole ring opens to yield a primary amine.

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